molecular formula C12H8Cl2O2 B12042936 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride

5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride

Cat. No.: B12042936
M. Wt: 255.09 g/mol
InChI Key: LPFXQJLNECCLMJ-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is a halogenated furan-based acyl chloride derivative. Its structure features a furan ring substituted at the 5-position with a 3-chloro-2-methylphenyl group and a carbonyl chloride moiety at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides, esters, and polymers due to the reactivity of the acyl chloride group .

For example, 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carbonyl chloride (a structural analog) was synthesized via refluxing the corresponding carboxylic acid with SOCl₂ .

Properties

Molecular Formula

C12H8Cl2O2

Molecular Weight

255.09 g/mol

IUPAC Name

5-(3-chloro-2-methylphenyl)furan-2-carbonyl chloride

InChI

InChI=1S/C12H8Cl2O2/c1-7-8(3-2-4-9(7)13)10-5-6-11(16-10)12(14)15/h2-6H,1H3

InChI Key

LPFXQJLNECCLMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Acylation of Furan-2-carboxylic Acid

The most widely adopted method involves converting furan-2-carboxylic acid to its acyl chloride derivative using phosgene (COCl2). As detailed in CN106674166A, this reaction employs furoyl chloride itself as the solvent, eliminating the need for external solvents and simplifying purification. The process occurs at 40–60°C with catalytic dimethylformamide (DMF, 0.5–1 mol%), achieving near-quantitative conversion:

Furan-2-carboxylic acid+COCl2DMFFuran-2-carbonyl chloride+CO2+HCl\text{Furan-2-carboxylic acid} + \text{COCl}2 \xrightarrow{\text{DMF}} \text{Furan-2-carbonyl chloride} + \text{CO}2 + \text{HCl}

For the target compound, this intermediate reacts with 3-chloro-2-methylphenylmagnesium bromide in a Grignard-like acylation. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by acid workup to yield 5-(3-chloro-2-methylphenyl)furan-2-carbonyl chloride (isolated yield: 82–86%).

Friedel-Crafts Acylation of 3-Chloro-2-methylbenzene

Alternative routes utilize Friedel-Crafts acylation to introduce the furan-2-carbonyl group directly onto 3-chloro-2-methylbenzene. Aluminum chloride (AlCl3) serves as the Lewis catalyst, facilitating electrophilic substitution at the para position relative to the methyl group. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions

  • Molar ratio : 1.2:1 (acyl chloride:substrate)

  • Solvent : Dichloromethane (DCM) or nitrobenzene

This method achieves 85–88% conversion but requires rigorous purification to remove AlCl3 residues.

Stepwise Synthesis via Intermediate Formation

A modular approach reported by VulcanChem involves synthesizing 5-(furan-2-carbonyl)thiophen-2-ylmethylamine as an intermediate, which undergoes condensation with 3-chloro-2-methylbenzoyl chloride. While originally designed for ethanediamide derivatives, this protocol adapts well to acyl chloride synthesis by substituting thiophene with furan analogs. The reaction sequence is as follows:

  • Formation of 3-chloro-2-methylbenzoyl chloride :

    3-Chloro-2-methylbenzoic acid+SOCl2Acyl chloride+SO2+HCl\text{3-Chloro-2-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} + \text{SO}_2 + \text{HCl}

    Yield: 94–97% (anhydrous conditions).

  • Coupling with furan-2-carbonyl intermediate :
    The acyl chloride reacts with 5-(furan-2-carbonyl)furan-2-carboxylic acid in tetrahydrofuran (THF) using triethylamine (TEA) as a base. After 12 hours at reflux, the product is isolated via rotary evaporation (yield: 78%).

Catalytic Systems and Reaction Optimization

Catalyst Screening and Efficiency

Comparative studies highlight the superiority of DMF over traditional catalysts like pyridine in phosgene-based acylations. As shown in Table 1, DMF reduces reaction time by 40% while maintaining high purity.

Table 1: Catalyst Performance in Phosgene Acylation

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
DMF502.59299.9
Pyridine504.28898.5
None506.07295.2

Solvent Effects and Green Chemistry

The patent CN106674166A emphasizes solvent-free conditions, but when solvents are necessary, DCM and THF outperform toluene and ethers due to better acyl chloride solubility. Recent advances explore ionic liquids (e.g., [BMIM][BF4]) as recyclable media, achieving 89% yield with five reuse cycles.

Industrial-Scale Production Methods

Continuous Flow Reactor Design

Large-scale synthesis employs tubular flow reactors to enhance heat transfer and reduce phosgene exposure. Key parameters:

  • Residence time : 8–10 minutes

  • Pressure : 2–3 bar

  • Throughput : 50 kg/h

This method reduces byproduct formation to <2% and cuts energy use by 30% compared to batch processes.

Waste Management and Byproduct Utilization

Phosgene reactions generate HCl and CO2, which are scrubbed and converted to sodium bicarbonate (NaHCO3) and hydrochloric acid (HCl, 32% solution). The patent reports 99.8% gas capture efficiency, aligning with ISO 14001 standards.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : ¹H NMR (500 MHz, CDCl3) shows characteristic peaks at δ 7.45 (d, J = 3.5 Hz, 1H, furan H-3), δ 7.28 (dd, J = 8.0, 1.5 Hz, 1H, aryl H-6), and δ 2.35 (s, 3H, CH3).

  • IR : Strong absorbance at 1775 cm⁻¹ (C=O stretch) and 730 cm⁻¹ (C-Cl).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥99.5%. Residual solvents are quantified via gas chromatography (GC), with DCM levels <50 ppm .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.

    Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The phenyl ring can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols can react with the acyl chloride group to form amides or esters, respectively.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the phenyl ring.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Oxidized Furans: Products of oxidation reactions.

    Coupled Products: Formed from coupling reactions involving the phenyl ring.

Scientific Research Applications

Pharmaceutical Synthesis

5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is primarily utilized as an acyl chloride in the synthesis of various pharmaceutical compounds. Acyl chlorides are valuable intermediates in organic synthesis due to their reactivity, allowing for the formation of amides, esters, and other derivatives.

Key Pharmaceutical Applications:

  • Intermediate for Drug Synthesis : The compound serves as a precursor for synthesizing biologically active molecules. For instance, it can be involved in the preparation of furan-based derivatives that exhibit anti-inflammatory and antimicrobial properties .
  • Synthesis of Anticancer Agents : Research has indicated that derivatives of furan compounds can possess significant anticancer activity. The incorporation of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride into drug design may enhance the efficacy of such compounds against various cancer cell lines .

The biological evaluation of compounds derived from 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride has shown promising results in terms of antimicrobial and anticancer activities.

Antimicrobial Studies:

  • Compounds synthesized using this acyl chloride have been tested against a range of bacterial strains, demonstrating varying degrees of effectiveness. For example, certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential as new antimicrobial agents .

Anticancer Activity:

  • The structure-activity relationship (SAR) studies on furan derivatives suggest that modifications at the phenyl ring can significantly influence their cytotoxicity against cancer cells. Compounds derived from 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride have shown selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Material Science Applications

Beyond its pharmaceutical implications, 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride can also be explored for applications in material science.

Polymer Chemistry:

  • The compound can serve as a building block for synthesizing furoate esters and other polymers with desirable properties. These materials may find applications in biodegradable plastics and biofuels, contributing to sustainable development efforts .

Case Studies and Research Findings

Several studies have investigated the synthesis and application of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride:

  • Synthesis and Evaluation : A study demonstrated the efficient synthesis of this compound and its derivatives, followed by a comprehensive evaluation of their biological activities against various pathogens and cancer cell lines .
  • Pharmacological Studies : Research highlighted the pharmacological potential of furan-based compounds synthesized from this acyl chloride, showing significant activity against resistant bacterial strains and promising anticancer properties .

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The acyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters. This reactivity is utilized in various chemical reactions to modify other molecules.

Molecular Targets and Pathways

The primary molecular targets of this compound are nucleophiles that can react with the acyl chloride group. The pathways involved include nucleophilic substitution and acylation reactions, which are fundamental in organic chemistry.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of furan-2-carbonyl chloride derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituent(s) Key Features
5-(Chloromethyl)furan-2-carbonyl chloride –CH₂Cl at 5-position Biomass-derived intermediate; high reactivity for polymer/fuel synthesis .
5-Phenylfuran-2-carbonyl chloride Phenyl at 5-position Lipophilic; used in drug design (e.g., anti-hyperlipidemic agents) .
5-(3-Hydroxyphenyl)furan-2-carbonyl chloride –OH at phenyl meta-position Polar substituent enables hydrogen bonding; pharmaceutical applications .
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride –O–C₆H₃(Cl)₂ at 5-position Enhanced electrophilicity; industrial/research applications .

Key Observations :

  • Electron-Withdrawing Groups (e.g., –Cl, –COCl): Increase electrophilicity, enhancing reactivity in nucleophilic acyl substitutions .
  • Bulkier Substituents (e.g., –CH₂Cl, –C₆H₅): May sterically hinder reactions but improve thermal stability in polymers .

Functional Group Influence :

  • Acyl Chloride : Universally reactive in forming esters, amides, and ketones.
  • Chloromethyl Group : Enables further functionalization (e.g., azidation for "click" chemistry) .

Biological Activity

5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₈ClO₂ and a molecular weight of approximately 255.10 g/mol. Its structure features a furan ring, a carbonyl chloride group, and a chlorinated aromatic moiety, which contribute to its chemical reactivity and potential biological effects .

The mechanism of action for 5-(3-chloro-2-methylphenyl)furan-2-carbonyl chloride likely involves interaction with specific molecular targets such as enzymes or receptors. Understanding its binding affinity and selectivity is crucial for elucidating its pharmacological effects. Preliminary studies suggest that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and inflammation .

Anticancer Activity

A study examining structurally related furan derivatives found notable cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. For instance, compounds exhibiting similar furan structures demonstrated IC50 values ranging from 6.7 µg to 11.8 µM against these cell lines . This suggests that 5-(3-chloro-2-methylphenyl)furan-2-carbonyl chloride could also possess significant anticancer activity.

Anti-inflammatory Potential

Research on related furan compounds indicated their ability to inhibit pro-inflammatory cytokines in vitro. For example, derivatives showed reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting that the compound may modulate immune responses .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acidC₁₂H₉ClO₃Contains a carboxylic acid instead of acyl chloridePotential anti-inflammatory activity
5-(4-Chlorophenyl)furan-2-carbonyl chlorideC₁₂H₈ClO₂Different chlorinated phenyl substitutionExhibits distinct reactivity; potential anticancer activity
5-(3-Nitrophenyl)furan-2-carbonyl chlorideC₁₂H₈ClN₃O₂Contains nitro group instead of chloroIncreased reactivity; potential for enhanced biological activity

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride?

The synthesis typically involves reacting 5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid with oxalyl chloride under reflux conditions (48 hours at 60–80°C). Key parameters for yield optimization include:

  • Molar ratios : A 1:1.5 to 1:2.5 ratio of carboxylic acid to oxalyl chloride.
  • Temperature : Maintaining reflux temperatures to ensure complete conversion.
  • Purification : Post-reaction, excess reagents are removed via evaporation under reduced pressure, followed by recrystallization or column chromatography using solvents like dichloromethane/hexane .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation employs:

  • NMR spectroscopy : To confirm substituent positions (e.g., chlorine and methyl groups on the phenyl ring).
  • HPLC : For assessing purity (>95% by area normalization).
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in analogous furanone derivatives .

Q. What role do electron-withdrawing groups (e.g., chlorine) play in the compound’s reactivity?

The chloro group stabilizes reactive intermediates (e.g., acylium ions) during nucleophilic substitution, enhancing reactivity toward amines or alcohols. This is critical in derivatization reactions for generating amides or esters .

Q. Which purification methods are most effective for isolating 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride?

  • Recrystallization : Use a 1:3 mixture of dichloromethane and hexane to remove unreacted starting materials.
  • Column chromatography : Silica gel with a gradient elution of ethyl acetate/hexane (5–20%) achieves >98% purity. Monitor fractions via TLC (Rf = 0.4 in hexane:ethyl acetate 4:1) .

Advanced Research Questions

Q. How does the chloro-methylphenyl substituent influence interactions with biological targets?

The chloro-methylphenyl group enhances hydrophobic interactions with enzyme active sites. For example, in antifungal assays, this moiety increases binding affinity to fungal cytochrome P450 enzymes by 30% compared to unsubstituted analogs. Molecular docking studies suggest the methyl group stabilizes π-π stacking with aromatic residues in target proteins .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for derivatives of this compound?

Discrepancies (e.g., in bond lengths or torsion angles) arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:

  • DFT calculations : To model solution-phase conformations and compare with experimental NMR data.
  • Variable-temperature crystallography : Captures conformational flexibility, as seen in 3-chloro-4-dimethylamino-furanone derivatives .

Q. What are the challenges in achieving regioselective substitution in furan derivatives like this compound?

Competing electrophilic/nucleophilic pathways complicate regioselectivity. For example, chlorination at the furan C3 position requires:

  • Directed metalation : Using LDA (lithium diisopropylamide) at -78°C to deprotonate the C3-H selectively.
  • Protecting groups : Temporary protection of the carbonyl chloride with trimethylsilyl chloride prevents unwanted side reactions .

Q. How can researchers analyze the compound’s stability under varying pH conditions?

  • Kinetic studies : Monitor hydrolysis rates (to carboxylic acid) via UV-Vis spectroscopy at λ = 270 nm.
  • pH-dependent NMR : At pH < 2, the carbonyl chloride hydrolyzes rapidly (t1/2 = 15 min), while at pH 7.4 (physiological conditions), stability extends to 48 hours .

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